Cas no 131770-98-4 (Glycine, n-(2-fluorophenyl)-, methyl ester)

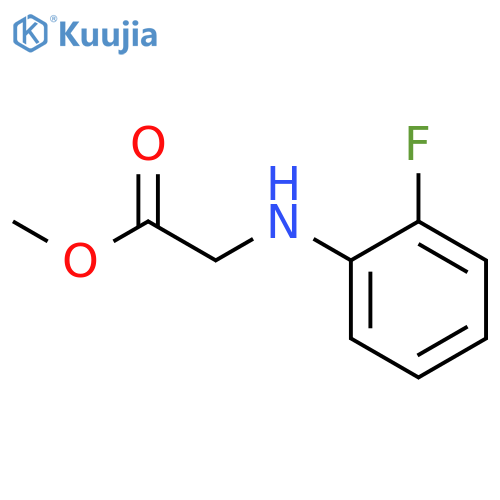

131770-98-4 structure

商品名:Glycine, n-(2-fluorophenyl)-, methyl ester

Glycine, n-(2-fluorophenyl)-, methyl ester 化学的及び物理的性質

名前と識別子

-

- Glycine, n-(2-fluorophenyl)-, methyl ester

- 131770-98-4

- AKOS000259502

- F79666

- methyl 2-(2-fluoroanilino)acetate

- N-(2-Fluorophenyl)glycinemethylester

- methyl 2-[(2-fluorophenyl)amino]acetate

- EN300-6511218

- N-(2-Fluorophenyl)glycine methyl ester

- SCHEMBL9779941

-

- インチ: InChI=1S/C9H10FNO2/c1-13-9(12)6-11-8-5-3-2-4-7(8)10/h2-5,11H,6H2,1H3

- InChIKey: MUNRWEUXGOKCEN-UHFFFAOYSA-N

計算された属性

- せいみつぶんしりょう: 183.06955672Da

- どういたいしつりょう: 183.06955672Da

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 13

- 回転可能化学結合数: 4

- 複雑さ: 175

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 38.3Ų

- 疎水性パラメータ計算基準値(XlogP): 1.9

Glycine, n-(2-fluorophenyl)-, methyl ester 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-6511218-0.05g |

methyl 2-[(2-fluorophenyl)amino]acetate |

131770-98-4 | 0.05g |

$216.0 | 2023-05-31 | ||

| Aaron | AR00HTA9-250mg |

GLYCINE, N-(2-FLUOROPHENYL)-, METHYL ESTER |

131770-98-4 | 97% | 250mg |

$128.00 | 2025-02-11 | |

| Aaron | AR00HTA9-500mg |

GLYCINE, N-(2-FLUOROPHENYL)-, METHYL ESTER |

131770-98-4 | 97% | 500mg |

$188.00 | 2025-02-11 | |

| 1PlusChem | 1P00HT1X-1g |

GLYCINE, N-(2-FLUOROPHENYL)-, METHYL ESTER |

131770-98-4 | 97% | 1g |

$249.00 | 2023-12-22 | |

| Apollo Scientific | PC909785-1g |

Methyl 2-(2-fluoroanilino)acetate |

131770-98-4 | 95% | 1g |

£435.00 | 2023-08-31 | |

| Enamine | EN300-6511218-0.1g |

methyl 2-[(2-fluorophenyl)amino]acetate |

131770-98-4 | 0.1g |

$226.0 | 2023-05-31 | ||

| Enamine | EN300-6511218-0.25g |

methyl 2-[(2-fluorophenyl)amino]acetate |

131770-98-4 | 0.25g |

$235.0 | 2023-05-31 | ||

| Enamine | EN300-6511218-10.0g |

methyl 2-[(2-fluorophenyl)amino]acetate |

131770-98-4 | 10g |

$1101.0 | 2023-05-31 | ||

| Enamine | EN300-6511218-5.0g |

methyl 2-[(2-fluorophenyl)amino]acetate |

131770-98-4 | 5g |

$743.0 | 2023-05-31 | ||

| Enamine | EN300-6511218-1.0g |

methyl 2-[(2-fluorophenyl)amino]acetate |

131770-98-4 | 1g |

$256.0 | 2023-05-31 |

Glycine, n-(2-fluorophenyl)-, methyl ester 関連文献

-

Joe B. Gilroy,Martin T. Lemaire,Brian O. Patrick,Robin G. Hicks CrystEngComm, 2009,11, 2180-2184

-

Keiko Okuzumi,Noriyuki Hara,Hidehiro Uekusa,Yoshinori Fujimoto Org. Biomol. Chem., 2005,3, 1227-1232

-

Tania Romero-Morcillo,Francisco Javier Valverde-Muñoz,Lucía Piñeiro-López,M. Carmen Muñoz,Tomás Romero,Pedro Molina,José A. Real Dalton Trans., 2015,44, 18911-18918

-

4. Structural dynamics effects on the ultrafast chemical bond cleavage of a photodissociation reaction†María E. Corrales,Garikoitz Balerdi,Rebeca de Nalda,Luis Bañares,Ahmed H. Zewail Phys. Chem. Chem. Phys., 2014,16, 8812-8818

-

5. Water thermophoresis in carbon nanotubes: the interplay between thermophoretic and friction forces†Elton Oyarzua,Harvey A. Zambrano Phys. Chem. Chem. Phys., 2018,20, 3672-3677

131770-98-4 (Glycine, n-(2-fluorophenyl)-, methyl ester) 関連製品

- 5435-92-7(2-Chloro-4-phenylbenzonitrile)

- 2138027-48-0(3-(4-amino-2H-1,2,3-triazol-2-yl)-1lambda6-thiolane-1,1-dione)

- 851484-95-2(2-Chloro-5-Fluoropyridine-3-carbaldehyde)

- 26464-05-1(2-Bromo-3-methylbutyrylbromide)

- 5681-91-4(5-(2-methylpropyl)thiophene-2-carboxylic acid)

- 896300-17-7(8-(3-chloro-4-methoxyphenyl)-3-ethyl-1-methyl-7-phenyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)

- 1221726-03-9(Ethyl 6-(1,4-Diazepan-1-yl)pyridine-3-carboxylate Hydrochloride)

- 2228190-74-5(5-(2-Methoxy-6-methylphenyl)-1,3-oxazol-2-amine)

- 2580203-94-5(4-{(tert-butoxy)carbonylamino}-1-(propan-2-yl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid)

- 899991-10-7(1-(3-fluorophenyl)methyl-N-(3-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide)

推奨される供給者

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬